Boc-1-tert-butoxy-1,2-dihydroisoquinoline
Overview
Description
Boc-1-tert-butoxy-1,2-dihydroisoquinoline is a versatile chemical compound used primarily as a tert-butoxycarbonylation protecting reagent. It is known for its ability to protect a variety of acidic substrates, including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The compound has the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol .
Mechanism of Action
Target of Action
Boc-1-tert-butoxy-1,2-dihydroisoquinoline, also known as BOC-1-TERT-BUTOXY-1,2-DIHYDROISOQUINOLIN, is a versatile tert-butoxycarbonylation protecting reagent . It primarily targets a variety of acidic substrates, including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .
Mode of Action
The compound acts as a protecting reagent in organic synthesis . It interacts with its targets by forming a protective group that shields the functional groups of these substrates during chemical reactions . This prevents unwanted side reactions, thereby ensuring the desired product is obtained .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds . By protecting certain functional groups, it influences the course of the chemical reactions and thus, the final products of these pathways .
Result of Action
The primary result of this compound’s action is the successful synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reagents, temperature, and pH can affect its efficacy and stability . Proper storage conditions are necessary to maintain its effectiveness .
Biochemical Analysis
Biochemical Properties
Boc-1-tert-butoxy-1,2-dihydroisoquinoline plays a crucial role in biochemical reactions, particularly in the protection of acidic substrates. It interacts with a variety of biomolecules, including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions involves the formation of stable tert-butoxycarbonyl (Boc) groups, which protect the reactive sites of these molecules during chemical synthesis and other biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by protecting reactive groups on biomolecules, thereby preventing unwanted side reactions and degradation. It can impact cell signaling pathways, gene expression, and cellular metabolism by stabilizing key intermediates and protecting functional groups during biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of tert-butoxycarbonyl (Boc) groups on acidic substrates. This process involves the binding of this compound to the target biomolecule, followed by the transfer of the Boc group to the reactive site. This mechanism protects the reactive site from unwanted interactions and degradation, thereby facilitating controlled biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and can be stored at room temperature for extended periods without significant degradation . Long-term studies have shown that this compound maintains its protective properties over time, ensuring consistent results in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects reactive groups on biomolecules without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to optimize the dosage to achieve the desired protective effects while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of tert-butoxycarbonyl (Boc) groups on acidic substrates. This process involves enzymes and cofactors that facilitate the transfer of the Boc group to the target biomolecule . The compound’s role in these pathways helps stabilize reactive intermediates and protect functional groups during biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization and accumulation at specific sites where it can exert its protective effects . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the protective Boc groups are formed at the appropriate sites within the cell . The precise subcellular localization of this compound enhances its effectiveness in protecting reactive groups during biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-1-tert-butoxy-1,2-dihydroisoquinoline can be synthesized through various methods. One common method involves the reaction of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline with acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base . The reaction typically takes place in solvents like 1,2-dimethoxyethane or diethyl ether, and the conditions may vary from room temperature to reflux overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-1-tert-butoxy-1,2-dihydroisoquinoline primarily undergoes tert-butoxycarbonylation reactionsThe compound is particularly effective for protecting acidic protons in phenols, amines, and carboxylic acids .
Common Reagents and Conditions
The common reagents used in reactions with this compound include phenols, amine hydrochlorides, carboxylic acids, and N-protected amino acids . The reactions typically occur in the absence of a base and can be carried out in solvents like 1,2-dimethoxyethane or diethyl ether .
Major Products Formed
The major products formed from reactions involving this compound are tert-butoxycarbonyl-protected derivatives of the starting materials. These protected compounds are valuable intermediates in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Scientific Research Applications
Boc-1-tert-butoxy-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: This compound is similar in structure and function to Boc-1-tert-butoxy-1,2-dihydroisoquinoline and is used for similar tert-butoxycarbonylation reactions.
tert-Butyl 1-[(2-methylpropan-2-yl)oxy]-1H-isoquinoline-2-carboxylate: Another similar compound used for protecting acidic substrates.
Uniqueness
This compound is unique due to its high efficiency in protecting a wide range of acidic substrates without the need for a base . This makes it a valuable reagent in organic synthesis, particularly in the synthesis of complex molecules where selective protection is crucial .
Properties
IUPAC Name |
tert-butyl 1-[(2-methylpropan-2-yl)oxy]-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)21-15-14-10-8-7-9-13(14)11-12-19(15)16(20)22-18(4,5)6/h7-12,15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZTABXZXYIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2C=CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459225 | |
Record name | BBDI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404586-94-3 | |
Record name | BBDI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 404586-94-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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